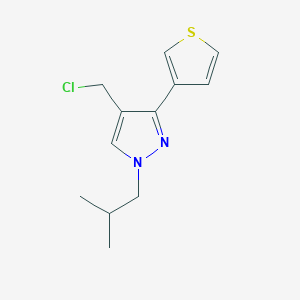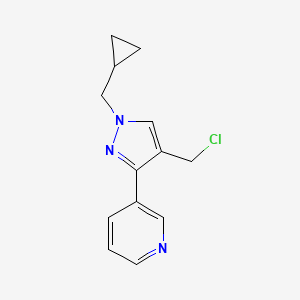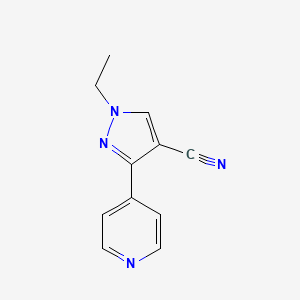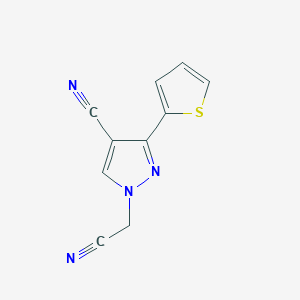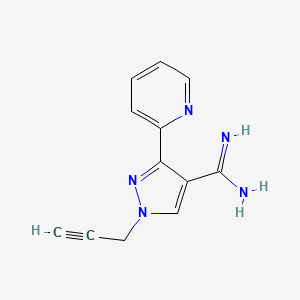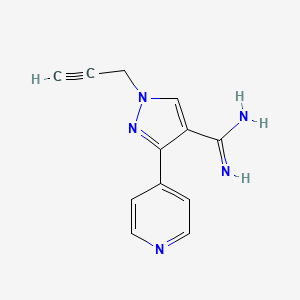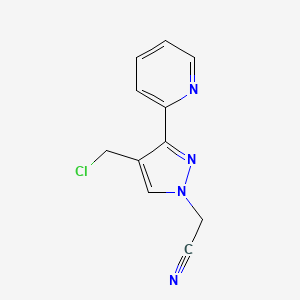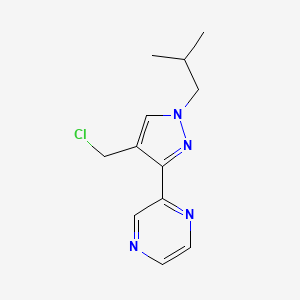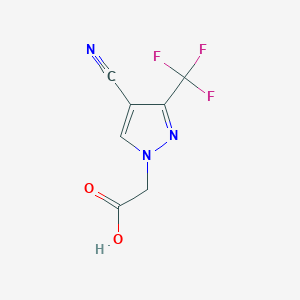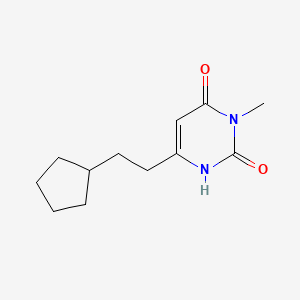
6-(2-Cyclopentylethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
説明
6-(2-Cyclopentylethyl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CEMT-PD) is a novel pyrimidine derivative that has been studied for its potential applications in scientific research. CEMT-PD was initially discovered in a series of cyclopentyl-substituted pyrimidine derivatives, and has since been extensively studied for its unique properties and potential applications in various scientific research fields.
科学的研究の応用
Synthesis and Chemical Properties
Researchers have synthesized various derivatives of 1,2,3,4-tetrahydropyrimidine-2,4-diones and studied their chemical properties. For instance, N-substituted 6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diones were reacted with aliphatic carboxylic acid chlorides to give 4-O-acyl derivatives, which then underwent O,C-migration of the acyl group. These reactions produced enamino derivatives, highlighting the compound's utility in synthesizing novel organic molecules with potential applications in materials science and pharmaceuticals (Rubinov et al., 2008).
Molecular Structure Analysis
The study of molecular structures of derivatives of 1,2,3,4-tetrahydropyrimidine-2,4-diones has also been a significant area of research. For example, the crystal structure of 1-[(Cyclopropylmethoxy)methyl]-6-(3,4-dimethoxybenzyl)-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione ethanol hemisolvate was analyzed, revealing details about its planarity and hydrogen bonding patterns. Such analyses are crucial for understanding the compound's interactions and reactivity, which can inform its potential applications in drug design and materials science (El‐Brollosy et al., 2012).
Electrocatalytic Applications
Some research has explored the electrocatalytic applications of derivatives of 1,2,3,4-tetrahydropyrimidine-2,4-diones. For instance, electrocatalytic cyclization of certain derivatives in alcohols in the presence of sodium halides was investigated, leading to the selective formation of substituted spirobarbituric dihydrofurans. This work demonstrates the compound's potential utility in catalysis and organic synthesis, offering environmentally friendly and efficient methods for creating complex heterocyclic compounds (Elinson et al., 2021).
Supramolecular Chemistry
Additionally, derivatives of 1,2,3,4-tetrahydropyrimidine-2,4-diones have been utilized in the construction of supramolecular assemblies. Research in this area has focused on synthesizing novel pyrimidine derivatives and investigating their co-crystallization with crown ethers to form hydrogen-bonded supramolecular networks. These studies contribute to our understanding of molecular recognition and self-assembly processes, which are fundamental for developing new materials and nanotechnology applications (Fonari et al., 2004).
特性
IUPAC Name |
6-(2-cyclopentylethyl)-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-14-11(15)8-10(13-12(14)16)7-6-9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOHQTOIFYNCTGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)CCC2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



